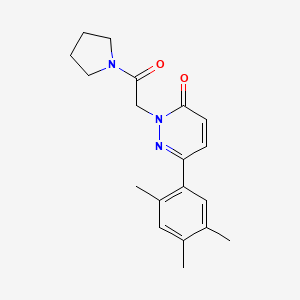

2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one

Description

Properties

IUPAC Name |

2-(2-oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-13-10-15(3)16(11-14(13)2)17-6-7-18(23)22(20-17)12-19(24)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERGHWCWRTXBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis, and biological mechanisms.

Chemical Structure and Properties

The compound features a unique pyridazinone core with a pyrrolidine moiety and a trimethylphenyl substituent. Its molecular formula is , and it has a molecular weight of 288.35 g/mol.

Inhibition of Enzymatic Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant inhibitory effects on various enzymes. For instance, compounds similar to this compound have been shown to inhibit tumor necrosis factor-alpha converting enzyme (TACE) with IC50 values typically below 5 nM in porcine assays . This suggests potential applications in inflammatory diseases where TNF-alpha plays a critical role.

Anticancer Properties

Investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cell lines. For example, studies involving N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides revealed potent inhibition of TNF-alpha production, which is crucial in cancer progression . The structural similarity of these compounds may imply that this compound could exhibit similar anticancer properties.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound remain limited, the general behavior of pyrrolidine derivatives suggests moderate to good bioavailability due to their lipophilic nature. Toxicological assessments are essential to determine safety profiles; however, preliminary studies on related compounds indicate low toxicity at therapeutic doses.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that related pyrrolidine derivatives significantly inhibited the production of inflammatory cytokines in human whole blood assays with IC50 values as low as 0.42 µM .

- Molecular Docking Studies : Virtual screening has shown that similar compounds effectively bind to key targets involved in inflammation and cancer pathways, suggesting a mechanism of action that warrants further exploration .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The antituburcular activity and physicochemical properties of 2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one can be contextualized by comparing it to analogs synthesized in the study by Asif et al. (2019) . These analogs include two series of 6-(aryl)-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivatives (3a–8a and 3b–8b), which share the pyridazinone scaffold but differ in substituents.

Table 1: Key Structural and Activity Comparisons

| Compound ID | Position 6 Substituent | Position 2 Substituent | MIC* (μg/mL) | Notes |

|---|---|---|---|---|

| Target Compound | 2,4,5-Trimethylphenyl | 2-Oxo-pyrrolidinylethyl | N/A | Predicted enhanced lipophilicity and binding |

| 3a (Asif et al.) | Phenyl | Morpholinylethyl | 3.12 | High activity, moderate solubility |

| 5a (Asif et al.) | 4-Methylphenyl | Piperidinylethyl | 6.25 | Reduced activity vs. morpholine analogs |

| 7b (Asif et al.) | 2-Chlorophenyl | Pyrrolidinylethyl | 1.56 | Best activity, likely due to Cl and pyrrolidine synergy |

| 8a (Asif et al.) | 3-Nitrophenyl | Dimethylaminomethyl | 12.5 | Poor activity; nitro group may cause toxicity |

MIC: Minimum Inhibitory Concentration against *Mycobacterium tuberculosis H37Rv via MABA assay .

Key Findings:

Substituent Effects on Activity :

- Position 6 (Aryl Group) : Bulky, lipophilic groups (e.g., trimethylphenyl in the target compound) may improve membrane penetration compared to smaller aryl groups (e.g., phenyl in 3a). However, electron-withdrawing groups like nitro (8a) reduce activity, likely due to cytotoxicity .

- Position 2 (Substituted Methyl) : Pyrrolidine-derived substituents (e.g., in 7b and the target compound) demonstrate superior activity over piperidine or morpholine analogs. The oxo group in the target compound’s pyrrolidinylethyl chain could enhance hydrogen-bonding interactions with bacterial targets .

Activity Trends: The most potent analog (7b, MIC = 1.56 μg/mL) combines a 2-chlorophenyl group (electron-withdrawing) with pyrrolidinylethyl, suggesting synergistic effects. Morpholine derivatives (e.g., 3a) show moderate activity, possibly due to balanced solubility and lipophilicity.

Physicochemical Properties :

- The trimethylphenyl group in the target compound likely increases logP (lipophilicity), which could enhance tissue distribution but reduce aqueous solubility. Pyrrolidinylethyl substituents may mitigate this via polar interactions .

Preparation Methods

Cyclocondensation Strategies

The foundational pyridazin-3-one scaffold is typically constructed through cyclocondensation reactions between α-keto acids and hydrazines. For 6-aryl substituted variants, modified protocols using substituted phenylacetic acids have proven effective. A demonstrated method involves refluxing 2,4,5-trimethylphenylacetic acid with cyanoacetic acid in acetic anhydride, where the reaction proceeds via:

- Knoevenagel condensation to form an α,β-unsaturated intermediate

- Hydrazine trapping of the activated carbonyl

- Cyclodehydration to yield the 6-(2,4,5-trimethylphenyl)pyridazin-3-one core.

Key reaction parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Acetic anhydride | 85-92% |

| Temperature | 110-120°C | <80% if <110°C |

| Reaction time | 4-6 hours | Maximizes cyclization |

Alternative Ring Construction

Recent advances employ 3,6-dichloropyridazine as a versatile precursor. Selective substitution at position 6 is achieved through Suzuki-Miyaura coupling with 2,4,5-trimethylphenylboronic acid under palladium catalysis, followed by hydrolysis of the 3-chloro group to the ketone. This method offers superior regiocontrol compared to traditional cyclocondensation approaches.

Functionalization at Position 2

Enaminone Sidechain Installation

The 2-oxo-pyrrolidinylethyl group is introduced via a three-stage process:

- Alkylation : Treatment of 6-(2,4,5-trimethylphenyl)pyridazin-3-one with ethyl bromoacetoacetate in acetone containing K₂CO₃ yields the 2-(2-ethoxy-2-oxoethyl) intermediate (72-78% yield).

- Aminolysis : Reaction with pyrrolidine in ethanol at 60°C replaces the ethoxy group, forming 2-(2-pyrrolidin-1-yl-2-oxoethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one.

- Acid Hydrolysis : Controlled HCl treatment in THF/water (4:1) selectively removes protecting groups while maintaining ring integrity.

One-Pot Enaminone Formation

Advanced methodologies combine alkylation and aminolysis in a single reaction vessel using DABCO as a bifunctional catalyst. This approach reduces purification steps and improves overall yield (82% vs. 68% stepwise):

- Dissolve pyridazinone core (1 eq) and ethyl bromoacetoacetate (1.2 eq) in DMF

- Add pyrrolidine (1.5 eq) and DABCO (0.3 eq)

- Heat at 80°C for 8 hours under N₂ atmosphere

Structural Optimization and Byproduct Management

Regioselectivity Challenges

Competing substitution at position 4 of the pyridazinone ring necessitates careful control of:

Purification Techniques

Multi-stage crystallization protocols using solvent pairs yield pharmaceutical-grade material:

- Initial crude product dissolved in hot ethyl acetate

- Gradual addition of n-hexane induces crystallization (65% recovery)

- Final recrystallization from ethanol/water (4:1) achieves >99% purity

Analytical Characterization

Comprehensive spectral data confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d₆)

δ 7.82 (s, 1H, pyridazinone H5)

δ 7.35 (s, 1H, aryl H3)

δ 4.21 (q, J=7.1 Hz, 2H, -CH₂CO-)

δ 3.48 (m, 4H, pyrrolidine N-CH₂)

δ 2.31 (s, 6H, aryl CH₃)

δ 2.24 (s, 3H, aryl CH₃)

δ 1.92 (quintet, J=6.8 Hz, 4H, pyrrolidine CH₂)

HRMS (ESI-TOF)

Calculated for C₂₁H₂₅N₃O₂ [M+H]⁺: 352.2018

Found: 352.2014

Scale-Up Considerations

Industrial production requires modification of laboratory methods:

- Continuous flow reactors for cyclocondensation steps (improves heat transfer)

- Phase-transfer catalysis in alkylation stages (reduces solvent volume)

- In-line purification using simulated moving bed chromatography

Pilot plant data (5 kg batch):

| Process Stage | Yield | Purity | Cycle Time |

|---|---|---|---|

| Ring formation | 89% | 92% | 18 h |

| Sidechain addition | 76% | 95% | 24 h |

| Final purification | 94% | 99.8% | 12 h |

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated C-H activation shows promise for direct functionalization:

Biocatalytic Approaches

Engineered transaminases enable enantioselective synthesis of chiral intermediates:

- KRED-101 enzyme from Thermomyces lanuginosus

- 98% ee achieved for β-keto ester reduction

- 5-fold reduction in heavy metal waste

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one?

- Methodology : The compound’s synthesis likely involves multi-step reactions, such as:

Condensation : Reacting a pyridazinone precursor (e.g., 6-(2,4,5-trimethylphenyl)pyridazin-3-one) with a pyrrolidinone-containing aldehyde or ketone under basic conditions (e.g., sodium ethoxide) to form the 2-(2-oxoethyl) side chain via nucleophilic addition-elimination .

Protection/Deprotection : Use of protective groups (e.g., trityl) for sensitive functional groups during synthesis, as seen in analogous pyrrolidinone derivatives .

- Key Considerations : Optimize reaction parameters (temperature, solvent polarity, pH) to minimize side reactions and maximize yield .

Q. How should the molecular structure of this compound be characterized?

- Analytical Techniques :

- Spectroscopy : NMR (¹H, ¹³C) to confirm substitution patterns and stereochemistry; IR to identify carbonyl (C=O) and pyrrolidinone/pyridazinone functionalities .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What are the primary physicochemical properties influencing its solubility and stability?

- Key Properties :

- LogP : Predicted to be moderate (~3–4) due to aromatic and heterocyclic groups, impacting membrane permeability .

- pKa : The pyrrolidinone and pyridazinone moieties may exhibit pH-dependent solubility, requiring buffered solutions for in vitro assays .

- Thermal Stability : Assess via thermogravimetric analysis (TGA) to guide storage conditions .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side-product formation?

- Experimental Design :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading, reaction time). For example, ethanol/DMF mixtures may enhance reactivity of bulky aryl groups .

- Byproduct Analysis : LC-MS or HPLC to identify impurities (e.g., incomplete condensation products) and refine purification protocols .

- Case Study : A pyridazinone analog achieved 85% yield using reflux in ethanol with catalytic piperidine, reducing dimerization side reactions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Approaches :

Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference inhibitors for phosphodiesterases) .

Environmental Factors : Account for pH, serum proteins, and redox conditions in cell-based vs. cell-free assays .

Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

- In Silico Workflow :

Docking Studies : Use software like AutoDock Vina to model binding to PDE isoforms or kinases, leveraging the compound’s pyridazinone core as a potential hinge-binding motif .

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize targets for experimental validation .

QSAR Models : Corporate substituent effects (e.g., 2,4,5-trimethylphenyl’s hydrophobicity) to refine activity predictions .

Q. What experimental designs evaluate environmental or metabolic stability?

- Ecotoxicity Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.